molecular formula C16H22N2 B3102957 N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine CAS No. 142920-60-3

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine

Cat. No.: B3102957
CAS No.: 142920-60-3
M. Wt: 242.36 g/mol
InChI Key: XPFMACMHFOGRMU-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is a chemical compound of interest in medicinal chemistry and cancer research. Its structure incorporates an indole scaffold, a heterocyclic motif widely recognized for its broad spectrum of biological activities, including significant anticancer potential . The design of this compound is similar to other investigational indole derivatives that function by targeting tubulin polymerization . Research Applications and Potential Mechanism: The primary research value of this compound lies in the exploration of novel antimitotic agents. Structural analogs, specifically N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, have been demonstrated to exhibit potent antiproliferative activity against various human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) . Mechanistic studies indicate that these related compounds inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis . This mechanism is a promising strategy for anticancer drug development. Chemical Features: The molecular structure combines a 1-methylindole group linked via a methylene bridge to a cyclohexanamine group. This configuration is part of a class of compounds investigated for their ability to interact with critical biological targets. Indole derivatives, in general, are known to possess diverse pharmacological activities beyond oncology, such as antiviral, anti-inflammatory, and antimicrobial properties, highlighting the versatility of this core scaffold in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(1-methylindol-3-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-18-12-13(15-9-5-6-10-16(15)18)11-17-14-7-3-2-4-8-14/h5-6,9-10,12,14,17H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMACMHFOGRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine typically involves the reaction of 1-methylindole with cyclohexylamine under specific conditions. One common method includes the use of a condensation reaction where 1-methylindole is reacted with cyclohexylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the indole ring .

Scientific Research Applications

Scientific Research Applications of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine

This compound is an indole derivative that is of interest in both chemical and biological research, with potential applications in medicinal chemistry as a lead compound for drug development and as a building block in synthetic chemistry. Indole derivatives, including this compound, are known for their significant biological activities and presence in various natural products.

Antiproliferative Activity:

  • This compound exhibits significant antiproliferative activity in cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Studies on related compounds, such as N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, have shown effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . One such compound, 7d, displayed potent antiproliferative activities and induced cell apoptosis in a dose-dependent manner, arresting cells in the G2/M phase and inhibiting tubulin polymerization .

Interaction with Tubulin:

  • The mechanism of action for this compound primarily involves its interaction with tubulin, which is essential for microtubule dynamics within cells.
  • Compound 7d, a related compound, was found to be a tubulin polymerization inhibitor, with molecular docking studies and bioactive behaviors consistent with that of colchicine .

Synthesis and Reactions:

  • This compound is synthesized through the reaction of indole-3-carboxaldehyde with cyclohexylamine, typically involving a reducing agent to facilitate the reaction. In industrial settings, similar synthetic routes are employed but optimized for larger-scale production, using techniques such as continuous flow reactors to enhance yield and purity, alongside purification methods like column chromatography.
  • The compound can undergo various reactions, utilizing common reagents, and yielding products depending on the specific conditions used.

Physicochemical Properties:

  • This compound typically appears as a white solid with a melting point around 114–115 °C and exhibits good solubility in organic solvents like methanol and ethanol.
  • The compound exhibits basic properties due to the presence of an amine group, allowing it to participate in various chemical reactions such as nucleophilic substitutions and complex formations with metal ions.

Applications in Synthesis:

  • Indoles, in general, have found applications in the synthesis of diverse heterocyclic compounds . For example, they can be used in one-pot cyclocondensation reactions to prepare indol-3-yl)hydrazineyl thiazole derivatives with antibacterial activity . They can also be reacted with formaldehyde and tertiary aromatic amines in the presence of a catalyst to create other heterocyclic compounds with anticancer activity .

Mechanism of Action

Comparison with Similar Compounds

Key Findings from Comparative Studies

In contrast, the target compound’s unsubstituted indole may favor interactions with dopamine receptors.

Steric and Solubility Profiles : The tosylpiperidine group in compound 49 introduces a sulfonamide moiety, improving aqueous solubility but adding steric hindrance. The target compound’s simpler structure may offer better blood-brain barrier penetration.

Heterocycle Influence : Benzotriazole derivatives (e.g., ) exhibit distinct reactivity in metal-catalyzed C–H functionalization due to their N,O-bidentate directing groups. The target compound’s indole group, however, is more commonly associated with tryptophan-like bioactivity.

Synthetic Complexity : Imidazole-containing analogs (e.g., ) require multi-step protection-deprotection strategies, whereas the target compound’s synthesis is likely more straightforward, as seen in similar indole-alkylamine couplings .

Pharmacological and Industrial Relevance

  • Indole Derivatives: The target compound’s indole core aligns with structures in antidepressants (e.g., vortioxetine) and antipsychotics. Its unsubstituted indole may prioritize selectivity for specific monoamine transporters .
  • Benzotriazole Analogs : Used in materials science (e.g., corrosion inhibitors) rather than pharmacology, highlighting divergent applications despite structural similarities .

Biological Activity

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.

  • Molecular Formula : C15H20N2
  • Molecular Weight : 242.36 g/mol
  • Structure : The compound features an indole moiety linked to a cyclohexanamine, providing unique pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the functionalization of the indole ring and the cyclohexane structure. The synthetic pathway typically includes:

  • Formation of the indole derivative.
  • Alkylation with cyclohexanamine.
  • Purification through crystallization or chromatography.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of derivatives related to this compound against various cancer cell lines, including HeLa, MCF-7, and HT-29. Notably:

Compound Cell Line IC50 (µM) Mechanism
7dHeLa0.52Induces apoptosis, inhibits tubulin polymerization
7dMCF-70.34Cell cycle arrest in G2/M phase
7dHT-290.86Similar to colchicine's mechanism

The compound 7d demonstrated potent activities against all three tumor cell lines, indicating its potential as a chemotherapeutic agent. Mechanistic studies revealed that it induces cell apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle .

Neuropharmacological Effects

The indole structure is known for its interaction with serotonin receptors, which may suggest antidepressant properties for this compound. Research has shown that compounds with similar structures can act as dual inhibitors of norepinephrine and serotonin reuptake, providing a basis for potential antidepressant activity .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the indole and cyclohexane components significantly influence biological activity. For instance, variations in substituents on the indole ring can enhance binding affinity to target proteins involved in cancer proliferation and apoptosis .

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on various derivatives showed that specific modifications led to enhanced antiproliferative effects against MCF-7 cells, suggesting that targeted structural changes could optimize therapeutic efficacy.
  • Neuropharmacological Assessment : In vivo studies indicated that certain analogs exhibited significant antidepressant-like effects in animal models, providing preliminary evidence for their potential use in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine, and how can purity be optimized?

  • Methodology : A multi-step synthesis involving alkylation of 1-methylindole with a cyclohexanamine derivative is typical. For purity, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) with a C18 column and UV detection at 254 nm. Monitor intermediates using thin-layer chromatography (TLC) .
  • Key considerations : Protect indole NH groups during reactions (e.g., using Boc protection) to prevent side reactions.

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl3_3 or DMSO-d6_6 to confirm the indole methyl (δ ~3.7 ppm) and cyclohexyl protons (δ ~1.2–2.2 ppm). Compare with spectral libraries for indole derivatives .
  • IR : Look for N-H stretches (indole, ~3400 cm1^{-1}) and C-N stretches (~1250 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ via ESI-MS and compare with theoretical m/z.

Q. What safety protocols are critical for handling this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Ensure compatibility with glass or PTFE-lined caps .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding affinity of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Dock the compound into target receptors (e.g., serotonin receptors) using AutoDock Vina. Validate with binding free energy calculations (MM-PBSA) .
    • Validation : Cross-check computational results with experimental SAR studies (e.g., substituent effects on activity) .

Q. How to resolve contradictions in thermodynamic data (e.g., solubility, stability) from different sources?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and quantify via UV-Vis spectroscopy. Compare with NIST data, noting discrepancies due to isomerism or impurities .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
    • Best practice : Report solvent purity and temperature control to ensure reproducibility.

Q. What strategies are effective for analyzing its biological activity in vitro?

  • Assay design :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-LSD for serotonin receptors) with Scatchard analysis for Kd_d values .
    • Controls : Include known agonists/antagonists (e.g., ketanserin) and validate with siRNA knockdown of target receptors.

Q. How to address challenges in chromatographic separation of structurally similar impurities?

  • Methodology :

  • HPLC optimization : Use a chiral column (e.g., Chiralpak AD-H) with isopropanol/hexane for enantiomeric separation. Adjust column temperature (25–40°C) to improve resolution .
  • MS detection : Employ high-resolution Q-TOF to distinguish impurities with similar m/z (e.g., methyl vs. ethyl derivatives) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
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N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.